molecular formula C19H17OP B14656249 Diphenyl-phenylmethoxy-phosphane CAS No. 53772-44-4

Diphenyl-phenylmethoxy-phosphane

Cat. No.: B14656249
CAS No.: 53772-44-4
M. Wt: 292.3 g/mol
InChI Key: ZHKVJZORMSRATR-UHFFFAOYSA-N
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Description

Diphenyl-phenylmethoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, phenyl, and methoxy groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in catalysis and organic synthesis .

Preparation Methods

The synthesis of diphenyl-phenylmethoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorodiphenylphosphine can yield this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Diphenyl-phenylmethoxy-phosphane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides, reduced phosphines, and substituted phosphines .

Scientific Research Applications

Diphenyl-phenylmethoxy-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl-phenylmethoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and subsequent reactions .

Comparison with Similar Compounds

Diphenyl-phenylmethoxy-phosphane can be compared with other tertiary phosphines such as triphenylphosphine and diphenylphosphine. While all these compounds share the presence of phosphorus and phenyl groups, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and coordination properties . Similar compounds include:

Properties

CAS No.

53772-44-4

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

IUPAC Name

diphenyl(phenylmethoxy)phosphane

InChI

InChI=1S/C19H17OP/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

ZHKVJZORMSRATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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